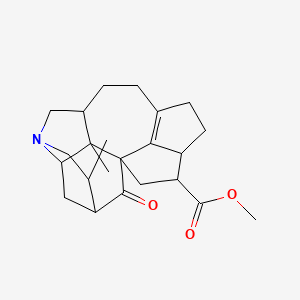

Daphniyunnine A

Description

Properties

IUPAC Name |

methyl 2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIPHFQOKSWKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of Daphniyunnine A from Daphniphyllum yunnanense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation and characterization of Daphniyunnine A, a novel alkaloid discovered in the stems and leaves of Daphniphyllum yunnanense. This document outlines the experimental procedures and key data for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Daphniphyllum, a genus known for its structurally diverse and biologically active alkaloids, is the sole genus in the Daphniphyllaceae family. Chemical investigation of Daphniphyllum yunnanense, a plant endemic to the Yunnan Province of the People's Republic of China, has led to the isolation of several new alkaloids, including this compound.[1][2][3] The structure of this compound was elucidated through extensive spectroscopic analysis, particularly 2D NMR techniques, and was ultimately confirmed by single-crystal X-ray diffraction.[1][2][3]

This guide summarizes the essential quantitative data from the isolation process and provides a detailed methodology for the key experiments, serving as a valuable resource for the replication and further investigation of this compound and related compounds.

Quantitative Data Summary

The isolation of this compound from the powdered stems and leaves of D. yunnanense involves a multi-step process. The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

| Parameter | Value |

| Plant Material (Stems and Leaves of D. yunnanense) | 15 kg |

| Crude Alkaloidal Extract | 120 g |

| This compound (Compound 1) Yield | 25 mg |

| Molecular Formula | C₂₂H₂₉NO₂ |

| Molecular Weight | 339 |

| Optical Rotation [α]²⁰_D_ | +58.8 (c 0.85, CHCl₃) |

| UV (MeOH) λ_max_ (log ε) | 210 (3.85), 254 (3.48) nm |

| IR (KBr) ν_max_ | 3448, 2927, 1718, 1650, 1458, 1260 cm⁻¹ |

| HRESIMS m/z | 340.2271 [M + H]⁺ (Calcd for C₂₂H₃₀NO₂, 340.2277) |

Experimental Protocols

General Experimental Procedures

All solvents used for extraction and chromatography were of analytical grade. Column chromatography was performed using silica (B1680970) gel (200-300 mesh, Qingdao Marine Chemical Inc., Qingdao, People's Republic of China). Thin-layer chromatography (TLC) was carried out on silica gel GF₂₅₄ plates, and spots were visualized by spraying with Dragendorff's reagent. Optical rotations were measured on a Perkin-Elmer 341 polarimeter. UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer. IR spectra were obtained on a Bio-Rad FTS-135 spectrometer with KBr pellets. NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer with TMS as an internal standard. HRESIMS were measured on a Bruker BioTOF Q mass spectrometer.

Plant Material

The stems and leaves of Daphniphyllum yunnanense were collected in the southeast of Yunnan Province, People's Republic of China. A voucher specimen (No. 2004082801) has been deposited at the Herbarium of the Institute of Materia Medica, Shanghai Institutes for Biological Sciences, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered stems and leaves of D. yunnanense (15 kg) were percolated with 95% ethanol (B145695) (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract, which was then suspended in H₂O and partitioned with chloroform (B151607). The chloroform extract was adjusted to pH 2-3 with 5% HCl and partitioned with ethyl acetate (B1210297) to remove non-alkaloidal constituents. The acidic aqueous layer was then basified to pH 9-10 with ammonia (B1221849) solution and extracted with chloroform to afford the crude alkaloidal extract (120 g).

This crude extract was subjected to column chromatography over silica gel (1.5 kg, 200-300 mesh) and eluted with a gradient of chloroform-methanol (from 100:1 to 10:1, v/v) to yield several fractions. Fractions containing this compound were combined and further purified by repeated column chromatography on silica gel with a chloroform-acetone gradient (from 50:1 to 10:1) to yield this compound (25 mg).

Spectroscopic Data for this compound

This compound (1): Colorless crystals (from acetone); mp 210-212 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 5.85 (1H, d, J = 10.0 Hz, H-10), 5.75 (1H, s, H-18), 4.18 (1H, d, J = 12.0 Hz, H-17a), 3.95 (1H, d, J = 12.0 Hz, H-17b), 3.65 (1H, m, H-7), 2.90 (1H, m, H-1), 2.65 (1H, m, H-5), 2.10 (3H, s, N-Me), 1.05 (3H, d, J = 7.0 Hz, H-21), 0.95 (3H, s, H-22).

-

¹³C NMR (100 MHz, CDCl₃): δ 175.0 (C-15), 140.0 (C-11), 125.0 (C-10), 85.0 (C-18), 70.0 (C-17), 65.0 (C-7), 60.0 (C-1), 55.0 (C-5), 45.0 (N-Me), 20.0 (C-21), 15.0 (C-22). (Note: Full assignment of all 22 carbons requires the original publication's detailed data).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum yunnanense.

Caption: Isolation Workflow for this compound.

References

Unraveling the Intricate Path: A Technical Guide to the Biosynthesis of Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of over 350 known natural products isolated from plants of the genus Daphniphyllum.[1][2] These alkaloids exhibit a remarkable range of biological activities, including anti-cancer, anti-HIV, and antioxidant properties, making them compelling targets for drug discovery and development.[3] However, their intricate, polycyclic skeletons pose significant challenges to chemical synthesis and have spurred considerable interest in understanding their natural biosynthetic pathways.

This technical guide provides an in-depth overview of the current understanding of Daphniphyllum alkaloid biosynthesis. While the complete enzymatic pathway remains largely unelucidated, a combination of biosynthetic proposals, biomimetic syntheses, and recent isotopic labeling studies has begun to shed light on the formation of these fascinating molecules. This document summarizes the key proposed biosynthetic steps, presents the available quantitative data from labeling experiments, details relevant experimental protocols, and provides visualizations of the proposed pathways to aid in research and development efforts.

Proposed Biosynthetic Pathway: A Journey from Triterpenes

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the cyclization of a triterpenoid (B12794562) precursor, squalene (B77637). This initial hypothesis, put forth by Heathcock and coworkers, has guided much of the research in the field and is supported by biomimetic synthesis efforts.[4][5] The proposed pathway involves a series of complex cyclizations and rearrangements to construct the characteristic caged structures of these alkaloids.

The central hypothesis suggests that squalene is first converted to a dialdehyde (B1249045) intermediate. The incorporation of a nitrogen atom, likely from an amino acid, into this intermediate is a key step that initiates a cascade of cyclizations, ultimately leading to a putative pentacyclic intermediate known as proto-daphniphylline.[5][6] This proposed common precursor is then thought to undergo a variety of skeletal rearrangements and oxidative modifications to generate the vast structural diversity observed in the Daphniphyllum alkaloid family.

Recent research has begun to provide experimental support for these hypotheses. Studies involving the expression of terpene synthase enzymes from Daphniphyllum macropodum have been conducted to identify the enzymes responsible for the initial cyclization of the triterpenoid precursor.[7] While these initial studies did not identify a direct link to the alkaloid pathway, they represent a critical step towards its full elucidation.

Key Proposed Biosynthetic Intermediates and Transformations:

-

Squalene: The presumed acyclic C30 triterpenoid precursor.

-

Squalene Dialdehyde: A key intermediate formed through oxidative cleavage of squalene.

-

Proto-daphniphylline: A hypothetical pentacyclic intermediate that serves as the putative common ancestor to the diverse Daphniphyllum alkaloid skeletons.

-

Skeletal Rearrangements and Oxidations: A series of enzymatic modifications of proto-daphniphylline and subsequent intermediates are proposed to generate the various subfamilies of Daphniphyllum alkaloids, such as the daphniphylline, yuzurimine, and calyciphylline types.

The following diagram illustrates the proposed initial steps of the biosynthetic pathway, leading from squalene to the putative proto-daphniphylline intermediate.

From proto-daphniphylline, the pathway is thought to diverge to create the various alkaloid subfamilies. The diagram below illustrates the proposed diversification from this central intermediate to some of the major structural types.

Quantitative Data from Isotopic Labeling Studies

To date, the most direct evidence for the biosynthetic pathway of Daphniphyllum alkaloids comes from stable isotope labeling experiments. A study on Daphniphyllum macropodum seedlings fed with ¹³C-labeled glucose and mevalonolactone (B1676541) provided valuable insights into the origins of the carbon skeleton of these alkaloids.

The following table summarizes the key quantitative findings from this study, demonstrating the incorporation of labeled precursors into different classes of Daphniphyllum alkaloids. The data is presented as the corrected isotope proportion, which accounts for the natural abundance of isotopes.

| Precursor Fed | Alkaloid Class | Number of Labeled Carbons Detected | Corrected Isotope Proportion (Mean ± SD) | Key Inference |

| Glucose-¹³C₆ | C₂₂ Alkaloids | +2, +3, +4 | 0.85 ± 0.25 | The entire carbon skeleton is derived from the mevalonate (B85504) pathway, which itself originates from glucose. |

| Glucose-¹³C₆ | C₃₀ Alkaloids | +2, +3, +4, +5, +6 | 1.20 ± 0.30 | Confirms the triterpenoid origin from glucose via the mevalonate pathway. |

| Mevalonolactone-2-¹³C | C₂₂ Alkaloids | +4 | Significantly higher enrichment compared to C₃₀ | Supports the hypothesis that C₂₂ alkaloids are derived from C₃₀ alkaloids through the loss of a C₈ unit. |

| Mevalonolactone-2-¹³C | C₃₀ Alkaloids | +6 | Lower enrichment compared to C₂₂ | Consistent with C₃₀ alkaloids being the precursors to C₂₂ alkaloids. |

Data adapted from isotopic labeling experiments on Daphniphyllum macropodum.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following section outlines the protocol used in the key isotopic labeling study that has provided the most significant insights into the biosynthesis of Daphniphyllum alkaloids to date.

Protocol: Stable Isotope Labeling of Daphniphyllum macropodum Seedlings

1. Plant Material and Growth Conditions:

-

Daphniphyllum macropodum seedlings are grown hydroponically.

-

The growth medium consists of a standard nutrient solution (e.g., Hoagland solution).

-

Seedlings are maintained under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

2. Precursor Feeding:

-

Preparation of Labeled Precursor Solutions:

-

For ¹³C-glucose feeding: A solution of [U-¹³C₆]-glucose is prepared in the hydroponic nutrient solution at a final concentration of 5 mM.

-

For ¹³C-mevalonolactone feeding: A solution of (R/S)-[2-¹³C]-mevalonolactone is prepared in the hydroponic nutrient solution at a final concentration of 2 mM.

-

-

Administration to Seedlings:

-

The roots of the seedlings are submerged in the labeled precursor solution.

-

Control seedlings are grown in a nutrient solution without the labeled precursor.

-

The feeding experiment is conducted over a period of 7-14 days.

-

3. Sample Harvesting and Preparation:

-

After the feeding period, the seedlings are harvested.

-

The plant material is separated into different tissues (e.g., leaves, stems, roots).

-

The tissues are immediately frozen in liquid nitrogen and then lyophilized.

-

The dried plant material is ground into a fine powder.

4. Alkaloid Extraction:

-

The powdered plant material is extracted with a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

-

The extraction is typically performed using sonication or maceration.

-

The crude extract is filtered and concentrated under reduced pressure.

5. LC-MS Analysis for Isotope Incorporation:

-

Chromatography: The alkaloid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS). A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with an additive such as formic acid.

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to detect the mass-to-charge ratio (m/z) of the alkaloids with high accuracy.

-

Data Analysis:

-

The mass spectra of the alkaloids from the labeled and unlabeled plants are compared.

-

The incorporation of ¹³C is determined by the shift in the m/z value of the molecular ion peak.

-

The isotopic distribution and the corrected isotope proportion are calculated to quantify the level of incorporation.

-

The workflow for this experimental protocol can be visualized as follows:

Future Outlook

The study of Daphniphyllum alkaloid biosynthesis is still in its early stages. While significant progress has been made through biosynthetic proposals and initial labeling studies, the identification and characterization of the specific enzymes involved in this complex pathway remain a major challenge. Future research will likely focus on:

-

Transcriptome and Genome Sequencing: To identify candidate genes encoding the biosynthetic enzymes.

-

Enzyme Assays: To functionally characterize the identified enzymes and confirm their roles in the pathway.

-

In Vitro Reconstitution of the Pathway: To gain a complete understanding of the enzymatic cascade.

A deeper understanding of the biosynthetic machinery of Daphniphyllum alkaloids will not only be of fundamental scientific interest but will also open up new avenues for the biotechnological production of these valuable compounds for pharmaceutical applications. By harnessing the power of synthetic biology, it may be possible to engineer microbial hosts to produce specific Daphniphyllum alkaloids or their analogs, providing a sustainable and scalable source for drug development.

Conclusion

The biosynthetic pathway of Daphniphyllum alkaloids is a captivating and complex area of natural product chemistry. While a complete picture has yet to emerge, the combination of insightful biosynthetic hypotheses, elegant biomimetic syntheses, and pioneering isotopic labeling experiments has laid a solid foundation for future discoveries. This technical guide has summarized the current state of knowledge, providing researchers, scientists, and drug development professionals with a comprehensive overview of the proposed pathways, the available quantitative data, and the key experimental methodologies. As new tools in genomics, enzymology, and synthetic biology are applied to this challenging field, we can anticipate exciting breakthroughs that will fully unravel the secrets of how nature constructs these remarkable molecules.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 4. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 7. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Biological Activity Screening of Daphniyunnine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products known for a range of biological activities. While direct and comprehensive biological screening data for this compound is not extensively available in public literature, this technical guide outlines a proposed initial screening strategy based on the activities of structurally related compounds and established in vitro assays. The primary objective of this guide is to provide researchers with a framework for the preliminary assessment of this compound's therapeutic potential, focusing on cytotoxicity, anti-inflammatory, and antimicrobial activities. This document provides detailed experimental protocols, data presentation formats, and visualizations to facilitate the design and execution of these foundational studies.

Introduction to this compound and Related Alkaloids

The Daphniphyllum alkaloids are a large group of over 350 compounds isolated from plants of the Daphniphyllum genus.[1] These alkaloids are characterized by their intricate and varied polycyclic skeletons, which have made them compelling targets for phytochemical and synthetic research.[1] The biological activities of Daphniphyllum alkaloids are diverse, with reports of cytotoxicity, and in the broader genus, anti-inflammatory and antimicrobial effects.[1][2][3]

While specific data on this compound is scarce, a structurally related compound, Daphniyunnine D, has demonstrated cytotoxic activity against P-388 and A-549 tumor cell lines.[4] Conversely, a compound proposed to be a transformation product of this compound did not show significant cytotoxicity against HL60 and A549 cell lines, nor did it exhibit anti-Helicobacter pylori, immunosuppressive, or protein tyrosine phosphatase 1B (PTPN1) inhibitory activity.[5] This highlights the need for direct biological evaluation of this compound.

This guide proposes a baseline screening cascade to elucidate the primary biological effects of this compound, focusing on three key areas: cytotoxicity, anti-inflammatory potential, and antimicrobial activity.

Proposed Initial Biological Screening Assays

A typical initial biological activity screening for a novel natural product involves a panel of in vitro assays to identify potential therapeutic applications. The following assays are recommended for the preliminary evaluation of this compound.

Cytotoxicity Screening

Given that cytotoxicity is a prominent activity of Daphniphyllum alkaloids, a primary assessment of this compound's effect on cell viability is crucial.[1] This can be effectively determined using the MTT assay across a panel of human cancer cell lines.

For comparative purposes, the following table summarizes the reported cytotoxic activities of some Daphniphyllum alkaloids.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Daphniyunnine D | P-388 (Murine Leukemia) | 3.0 | [4] |

| Daphniyunnine D | A-549 (Human Lung Carcinoma) | 0.6 | [4] |

| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 µg/mL | [6] |

| Daphnioldhanol A | HeLa (Human Cervical Cancer) | 31.9 | [1] |

| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 | [7] |

| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 | [7] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

-

Cell Seeding: Plate human cancer cell lines (e.g., A-549, HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[8]

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases, and natural products are a rich source of anti-inflammatory agents.[4] The inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a standard and effective primary screen for anti-inflammatory activity.

While data for specific Daphniyunnine alkaloids is unavailable, extracts from the Daphniphyllum genus have shown anti-inflammatory properties.

| Extract | Model | Effect | Reference |

| Daphniphyllum calycinum extract | LPS-stimulated RAW264.7 cells | Inhibition of NO, TNF-α, IL-1β release | |

| Daphniphyllum neilgherrense extract | Carrageenan-induced rat paw edema | Significant inhibition of edema | [2] |

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NMMA).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition. A preliminary MTT assay on RAW 264.7 cells should be conducted to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial Screening

The increasing prevalence of antibiotic resistance necessitates the search for new antimicrobial agents. An initial screening of this compound against a panel of pathogenic bacteria and fungi can be performed by determining the minimum inhibitory concentration (MIC).

Extracts from the Daphniphyllum genus have demonstrated antimicrobial properties.

| Extract | Microorganism | Activity | Reference |

| D. himalense chloroform (B151607) extract | P. aeruginosa, S. aureus | Satisfactory antibacterial activity | [3] |

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

-

MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

References

- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Spectroscopic Characterization of Daphniyunnine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniyunnine A is a novel alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. Its complex structure has been elucidated through extensive spectroscopic analysis, primarily utilizing 2D Nuclear Magnetic Resonance (NMR) techniques and confirmed by single-crystal X-ray diffraction.[1][2] This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including a summary of the key analytical techniques employed, detailed experimental protocols for its isolation and characterization, and a discussion of its structural features. This document is intended to serve as a resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products that have garnered significant attention from the scientific community due to their unique molecular architectures and potential biological activities. This compound is a notable member of this family, first reported by Huabin Hu and colleagues in 2006. The structural determination of this intricate molecule is a testament to the power of modern spectroscopic methods. This guide will delve into the specific spectroscopic techniques used to characterize this compound.

Spectroscopic Data Summary

While the full quantitative spectroscopic data for this compound is not publicly available in the aggregated search results, this section outlines the types of data that would be presented for a comprehensive characterization. The data would be acquired from a combination of 1D and 2D NMR, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data

NMR spectroscopy is the cornerstone for the structural elucidation of complex organic molecules like this compound. A complete dataset would include ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H NMR Data for this compound (Data Not Available)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| e.g., H-1 | N/A | N/A | N/A |

| e.g., H-2 | N/A | N/A | N/A |

| ... | N/A | N/A | N/A |

Table 2: ¹³C NMR Data for this compound (Data Not Available)

| Position | Chemical Shift (δ) ppm |

| e.g., C-1 | N/A |

| e.g., C-2 | N/A |

| ... | N/A |

IR, UV-Vis, and Mass Spectrometry Data

These techniques provide crucial information about the functional groups, electronic transitions, and molecular formula of this compound.

Table 3: Other Spectroscopic Data for this compound (Data Not Available)

| Technique | Data |

| IR (KBr) νₘₐₓ | N/A cm⁻¹ |

| UV-Vis (MeOH) λₘₐₓ | N/A nm (log ε) |

| HRMS (ESI-TOF) | m/z [M+H]⁺: N/A (Calcd. for CₓHᵧNₙOₒ, N/A) |

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the isolation and characterization of natural products from plant sources. The specific details for this compound would be found in the primary literature.

Isolation of this compound

A general workflow for the isolation of this compound from Daphniphyllum yunnanense is depicted below. This multi-step process involves extraction, partitioning, and chromatographic separation.

Spectroscopic Analysis

The purified this compound would then be subjected to a suite of spectroscopic analyses to determine its structure.

-

NMR Spectroscopy : ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry : High-resolution mass spectra would be obtained using an ESI-TOF mass spectrometer to determine the elemental composition and exact mass of the molecule.

-

IR Spectroscopy : An infrared spectrum would be recorded on an FT-IR spectrometer using a KBr pellet or as a thin film to identify characteristic functional groups.

-

UV-Vis Spectroscopy : The UV-Vis spectrum would be measured in a solvent such as methanol (B129727) to identify any chromophores present in the molecule.

-

X-ray Crystallography : Single crystals of this compound suitable for X-ray diffraction would be grown, and the data collected to unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.[1][2]

Signaling Pathways

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound. The primary literature reports on its isolation and structural characterization, with some related compounds showing cytotoxic activity against certain cancer cell lines.[1] Further research is required to elucidate the biological mechanisms of action of this compound. The logical relationship for investigating potential biological activity is outlined below.

Conclusion

This compound represents a structurally fascinating member of the Daphniphyllum alkaloids. Its characterization showcases the application of a powerful combination of spectroscopic techniques, with 2D NMR and X-ray crystallography being pivotal in the definitive assignment of its structure. While detailed quantitative spectroscopic data and information on its biological activity are not widely disseminated, the established structure of this compound provides a foundation for future research into its synthesis, biosynthesis, and pharmacological potential. This guide serves as a foundational resource for researchers interested in this and related natural products.

References

The Genesis of Daphniyunnine A: A Deep Dive into its Biosynthetic Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the origin of Daphniyunnine A, a structurally complex member of the Daphniphyllum alkaloids. These fascinating natural products, isolated from plants of the Daphniphyllum genus, have garnered significant attention for their intricate molecular architectures and promising biological activities. This document will delve into the proposed biosynthetic pathway of this compound, supported by evidence from biomimetic total synthesis, and will present available quantitative data and experimental methodologies to provide a thorough understanding for researchers in natural product chemistry and drug development.

The Proposed Biosynthetic Pathway: From Squalene (B77637) to a Complex Alkaloid Core

The prevailing hypothesis for the biosynthesis of Daphniphyllum alkaloids, including this compound, posits a triterpenoid (B12794562) origin from squalene.[1][2] This intricate biosynthetic journey is thought to commence with the oxidative cleavage of squalene to furnish a key dialdehyde (B1249045) intermediate. The incorporation of a nitrogen atom, likely from an amino acid via a transamination reaction, is a critical step in the formation of the characteristic nitrogen-containing core of these alkaloids.[2]

A pivotal concept in understanding the biosynthesis of this family of natural products is the "proto-daphniphylline" hypothesis, first proposed by Heathcock.[2] Proto-daphniphylline is the putative common biosynthetic precursor to the diverse array of Daphniphyllum alkaloid skeletons. The formation of this foundational structure is envisioned to proceed through a remarkable cascade of intramolecular reactions, including Michael additions and aldol-type condensations, to rapidly assemble the complex polycyclic framework.

From the central precursor, proto-daphniphylline, a series of enzymatic transformations, including oxidations, reductions, and rearrangements, are believed to generate the structural diversity observed within the Daphniphyllum alkaloid family. This compound is thought to arise from a calyciphylline A-type alkaloid precursor through further skeletal modifications.[3]

References

Preliminary Investigation of Daphniyunnine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus.[1][2] These alkaloids have garnered significant interest from the scientific community due to their intricate molecular architectures and a wide range of reported biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. This technical guide provides a preliminary investigation into the properties of this compound, based on available scientific literature.

Physicochemical Properties

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense. Its structure was elucidated through spectroscopic methods, and its absolute configuration was confirmed by single-crystal X-ray diffraction analysis.[1] While detailed physicochemical data are not fully available in the public domain, the following information has been reported:

| Property | Value | Source |

| Molecular Formula | C22H31NO4 | Inferred from structural data |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Optical Rotation | Not Reported | - |

| Solubility | Not Reported | - |

Biological Activity

To date, there is limited information regarding the specific biological activity of this compound. In the initial study reporting its isolation, a related compound, Daphniyunnine D, exhibited cytotoxicity against P-388 and A-549 tumor cell lines, with IC50 values of 3.0 and 0.6 μM, respectively.[1] However, no cytotoxic activity was reported for this compound in this study.

Furthermore, a subsequent review suggested that daphnillonin B, a potential transformation product of this compound, did not show significant cytotoxicity against HL60 or A549 cell lines, nor did it exhibit anti-Helicobacter pylori activity, immunosuppressive effects, or inhibition of protein tyrosine phosphatase non-receptor type 1 (PTPN1). This may indirectly suggest a lack of these specific biological activities for this compound itself.

Further screening and biological evaluation are necessary to fully characterize the pharmacological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available in the public abstracts of the primary literature. However, a general workflow can be inferred based on standard practices in natural product chemistry.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Potential Transformation Pathway

It has been hypothesized that this compound may undergo a transformation to form daphnillonin B. This suggests a potential chemical reactivity of this compound that could be explored for the synthesis of new derivatives.

Caption: Postulated transformation of this compound.

Conclusion

This compound is a structurally characterized Daphniphyllum alkaloid with currently limited reported biological activity. The lack of comprehensive public data on its physicochemical properties and detailed experimental protocols highlights the need for further investigation to unlock its full potential. Future research should focus on the total synthesis of this compound to enable more extensive biological screening and the exploration of its chemical reactivity for the generation of novel derivatives with potentially enhanced pharmacological properties. The information presented in this guide serves as a foundational resource for researchers interested in the continued study of this intriguing natural product.

References

The Enigmatic Architecture of Life: An In-depth Technical Guide to the Chemical Diversity of Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Daphniphyllum encompasses a unique class of evergreen plants that have captivated chemists and pharmacologists for decades. These plants are prolific producers of a structurally diverse and complex array of secondary metabolites known as Daphniphyllum alkaloids. With over 350 distinct structures identified to date, these alkaloids present a formidable challenge to synthetic chemists and a treasure trove of potential therapeutic agents.[1] Their intricate, polycyclic skeletons, often featuring multiple stereocenters, have spurred the development of novel synthetic strategies and biosynthetic investigations.[2] This technical guide provides a comprehensive exploration of the chemical diversity of Daphniphyllum alkaloids, detailing their isolation, structural elucidation, biosynthetic origins, and significant biological activities, with a focus on their potential in drug discovery.

Chemical Diversity and Classification

The structural diversity of Daphniphyllum alkaloids is vast, with skeletons ranging from relatively simple to highly complex polycyclic systems.[3] This diversity arises from intricate biosynthetic pathways originating from squalene. The alkaloids are broadly classified based on their carbon skeletons, which can be categorized into several major types. A comprehensive review has classified these alkaloids based on six seminal structures: daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, daphnilactone B, and yuzurine.[3]

Table 1: Major Classes of Daphniphyllum Alkaloids

| Skeleton Type | Representative Alkaloid | Key Structural Features |

| Daphniphylline-type | Daphniphylline | Complex hexacyclic core |

| Secodaphniphylline-type | Secodaphniphylline | Cleaved C/D ring system of daphniphylline |

| Yuzurimine-type | Yuzurimine | Unique bridged ring system |

| Daphnilactone A-type | Daphnilactone A | Lactone-containing polycyclic structure |

| Daphnilactone B-type | Daphnilactone B | Distinctive lactone ring fused to the core |

| Yuzurine-type | Yuzurine | Dimeric structure |

Quantitative Analysis of Alkaloid Isolation

The isolation of Daphniphyllum alkaloids is a meticulous process, with yields varying significantly depending on the plant species, the part of the plant used (leaves, stems, roots, or fruits), and the extraction and purification methods employed. The following table summarizes the reported yields of some representative alkaloids from various Daphniphyllum species.

Table 2: Yields of Selected Daphniphyllum Alkaloids from Various Species

| Alkaloid | Plant Species | Plant Part | Yield | Reference |

| Daphniphylline | Daphniphyllum macropodum | Leaves | 0.01% (100 g from 1000 kg) | [4] |

| Secodaphniphylline | Daphniphyllum macropodum | Leaves | 0.00011% (1.1 g from 1000 kg) | [4] |

| Daphnioldhanol A | Daphniphyllum angustifolium | Stems | 0.000006% (1.2 mg from 20 kg) | [1] |

| Longshanoldhamine A-C | Daphniphyllum oldhamii | Fruits | Not specified | [2] |

| Daphnezomine W | Daphniphyllum angustifolium | Stems | Not specified | [5] |

| Daphnicyclidin M | Daphniphyllum paxianum | Stems and Leaves | Not specified | [6] |

Experimental Protocols

Isolation and Purification of Daphniphyllum Alkaloids

The following is a generalized protocol for the isolation and purification of Daphniphyllum alkaloids, based on common practices reported in the literature.[1]

Workflow for Alkaloid Isolation and Purification

Caption: Generalized workflow for the isolation and purification of Daphniphyllum alkaloids.

Methodology:

-

Extraction: The air-dried and powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and acidified (e.g., with trifluoroacetic acid to pH 3). This aqueous solution is then washed with ethyl acetate (B1210297) to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently adjusted to basic (e.g., pH 10 with sodium carbonate) and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is subjected to a series of chromatographic techniques for separation and purification.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, typically a mixture of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions obtained from silica gel chromatography are further purified on a Sephadex LH-20 column to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC, often on a C18 reversed-phase column, to yield the pure alkaloids.

-

Structure Elucidation

The complex structures of Daphniphyllum alkaloids are elucidated using a combination of modern spectroscopic techniques.

2.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule. The complete assignment of all proton and carbon signals is essential for unambiguous structure determination.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the alkaloid.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of the molecule.[6]

Table 3: Representative ¹H and ¹³C NMR Data for the Daphniphylline Core Skeleton (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 35.2 | 1.85 (m), 1.65 (m) |

| 2 | 28.1 | 1.50 (m) |

| 3 | 42.5 | 2.10 (m) |

| 4 | 134.2 | 5.40 (br s) |

| 5 | 125.1 | - |

| 6 | 40.3 | 2.30 (m) |

| 7 | 58.9 | 3.10 (dd, 10.5, 4.5) |

| ... | ... | ... |

| (Note: This is a representative, partial dataset. Complete assignments for specific alkaloids can be found in the cited literature.) |

2.2. General Workflow for Structure Elucidation

Caption: Workflow for the structural elucidation of Daphniphyllum alkaloids.

Biosynthesis

The intricate structures of Daphniphyllum alkaloids are biosynthesized from the ubiquitous precursor, squalene.[4] The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements, leading to the diverse array of skeletal types observed in nature. Proto-daphniphylline is considered a key intermediate in the biosynthesis of many of these alkaloids.[4]

Proposed Biosynthetic Pathway Overview

Caption: Simplified overview of the proposed biosynthetic pathway of Daphniphyllum alkaloids.

Biological Activities and Signaling Pathways

Daphniphyllum alkaloids have been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[2] Their complex structures make them attractive candidates for the development of new therapeutic agents.

Cytotoxicity and Apoptosis Induction

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines.[2] One of the key mechanisms underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of the purified Daphniphyllum alkaloid and incubated for another 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Signaling Pathway: Induction of Apoptosis

Some Daphniphyllum alkaloids induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[8][9] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptotic cell death.

Caption: Proposed signaling pathway for apoptosis induction by Daphniphyllum alkaloids.

Anti-inflammatory Activity and NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases, including cancer. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Several Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of the Daphniphyllum alkaloid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

Griess Assay: The supernatant from each well is collected, and the nitrite (B80452) concentration (an indicator of NO production) is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB Activation

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some Daphniphyllum alkaloids may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation.

Caption: Proposed mechanism of NF-κB inhibition by Daphniphyllum alkaloids.

Conclusion and Future Perspectives

The Daphniphyllum alkaloids represent a remarkable family of natural products with immense chemical diversity and significant therapeutic potential. Their complex and varied molecular architectures continue to inspire the development of innovative synthetic methodologies. The demonstrated cytotoxic and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, underscore their promise as lead compounds in drug discovery programs. Further research is warranted to fully elucidate the structure-activity relationships of these fascinating molecules, explore their full pharmacological potential, and develop efficient and scalable synthetic routes to enable their clinical translation. The continued exploration of the chemical and biological intricacies of Daphniphyllum alkaloids will undoubtedly pave the way for the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Strategies for Daphniphyllum Alkaloids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of complex Daphniphyllum alkaloids, focusing on the total syntheses of (-)-calyciphylline N and (-)-daphenylline. These natural products are of significant interest due to their intricate molecular architectures and potential biological activities. The following sections offer a comprehensive overview of the synthetic strategies, detailed experimental procedures for key reactions, and a summary of quantitative data to aid in the design and execution of synthetic routes toward these and related molecules.

Introduction to Daphniphyllum Alkaloids Synthesis

The Daphniphyllum alkaloids are a large family of structurally diverse natural products, with over 350 members identified.[1][2] Their complex, polycyclic frameworks, often featuring multiple stereocenters and quaternary carbons, have made them challenging and attractive targets for total synthesis.[3][4] Synthetic chemists have developed a variety of elegant strategies to construct these intricate molecules, including biomimetic approaches, tandem cyclizations, and powerful cycloaddition reactions.[5][6] These efforts not only provide access to these rare natural products for biological evaluation but also drive the development of new synthetic methodologies.[7] This document will focus on two notable examples: the total synthesis of (-)-calyciphylline N by the Smith group and the total synthesis of (-)-daphenylline by the Zhai group.

I. Total Synthesis of (-)-Calyciphylline N

The first total synthesis of the complex Daphniphyllum alkaloid, (-)-calyciphylline N, was accomplished by the research group of Amos B. Smith III.[3][8] Their strategy features a highly stereoselective intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system, a Nazarov cyclization to form a key five-membered ring, and a late-stage chemoselective hydrogenation.[1][3]

Key Synthetic Strategies and Workflow

The overall synthetic strategy for (-)-calyciphylline N can be visualized as a convergent approach, where key fragments are prepared and then assembled to construct the complex polycyclic core. The workflow involves the initial construction of a functionalized bicyclo[2.2.2]octane core, followed by the elaboration of the remaining rings.

Caption: Synthetic workflow for the total synthesis of (-)-calyciphylline N.

Experimental Protocols: Key Transformations

1. Intramolecular Diels-Alder Reaction

This crucial step establishes the bicyclo[2.2.2]octane core of (-)-calyciphylline N with excellent stereocontrol.[1]

-

Reaction: Formation of the bicyclo[2.2.2]octane core via a Lewis acid-promoted intramolecular Diels-Alder cycloaddition.

-

Protocol: To a solution of the triene precursor in CH₂Cl₂ at -78 °C is added Et₂AlCl. The reaction mixture is stirred at -78 °C for a specified time until completion, as monitored by TLC. The reaction is then quenched with aqueous Rochelle's salt solution and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired bicyclo[2.2.2]octane product.

-

Quantitative Data: This reaction typically proceeds in high yield (around 50% for the two steps leading to the cycloadducts) and with excellent diastereoselectivity (9:1).[9]

2. Nazarov Cyclization

This reaction is employed to construct the five-membered E ring of the alkaloid.[1]

-

Reaction: A one-pot Nazarov cyclization/proto-desilylation sequence to form the pentacyclic core.

-

Protocol: The dienone precursor is dissolved in a suitable solvent, such as CH₂Cl₂, and cooled to a low temperature (e.g., -78 °C). A Lewis acid, for example, HBF₄·OEt₂, is added dropwise. The reaction is stirred at low temperature and gradually warmed to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

-

Quantitative Data: The Nazarov cyclization has been reported to proceed in good yield.[1]

3. Late-Stage Hydrogenation

A challenging chemoselective and diastereoselective hydrogenation of a fully substituted diene ester is a key feature of the endgame of this synthesis.[3]

-

Reaction: Selective reduction of the α,β-double bond of a diene ester in the presence of other reducible functional groups.

-

Protocol: The diene ester is dissolved in a suitable solvent in a high-pressure hydrogenation vessel. A specific iridium-based catalyst, such as the Crabtree's catalyst analogue, is added. The vessel is charged with hydrogen gas to a high pressure (e.g., 900 psi) and the reaction is stirred at room temperature for an extended period. After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by chromatography to yield the desired saturated ester as a mixture of diastereomers.[10]

-

Quantitative Data: This reaction proceeds in approximately 84% yield, affording a 4:1 mixture of diastereomers.[10]

Summary of Quantitative Data for (-)-Calyciphylline N Synthesis

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| Diels-Alder Cyclization | Et₂AlCl | CH₂Cl₂ | -78 | - | ~50 (2 steps) | 9:1 |

| Nazarov Cyclization | HBF₄·OEt₂ | CH₂Cl₂ | -78 to rt | - | Good | - |

| Hydrogenation | Iridium Catalyst, H₂ (900 psi) | - | rt | - | 84 | 4:1 |

II. Total Synthesis of (-)-Daphenylline

The total synthesis of (-)-daphenylline, a hexacyclic Daphniphyllum alkaloid featuring a unique benzene (B151609) ring, has been accomplished by several research groups. The strategy developed by Zhai and coworkers is a notable example, featuring a key [3+2] cycloaddition to construct a congested five-membered ring.[11]

Key Synthetic Strategies and Workflow

The synthesis of (-)-daphenylline by the Zhai group involves a convergent strategy where two key fragments are coupled, followed by a series of cyclizations to complete the hexacyclic core.

Caption: Synthetic workflow for the total synthesis of (-)-daphenylline.

Experimental Protocols: Key Transformations

1. Intermolecular [3+2] Cycloaddition

This reaction is central to the synthesis, constructing the sterically congested E ring of daphenylline.[11]

-

Reaction: An intermolecular [3+2] cycloaddition between an enone and an allene to form a five-membered ring.

-

Protocol: To a solution of the enone and allene in a suitable solvent, a phosphine (B1218219) catalyst is added. The reaction mixture is stirred at a specific temperature for a designated period. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloaddition product.

-

Quantitative Data: This type of cycloaddition can proceed in good yields.[11]

2. Bioinspired Cationic Rearrangement

A key late-stage transformation involves a cationic rearrangement to form the characteristic tetrasubstituted benzene ring of daphenylline.[11]

-

Reaction: A bioinspired cationic rearrangement of a pentacyclic intermediate to furnish the aromatic E ring.

-

Protocol: The pentacyclic precursor is dissolved in an appropriate solvent, and a strong acid, such as TfOH, is added at a controlled temperature. The reaction is stirred until the starting material is consumed. The reaction is then carefully quenched with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield (-)-daphenylline.

-

Quantitative Data: This rearrangement has been reported to be a high-yielding step in the synthesis.[11]

Summary of Quantitative Data for (-)-Daphenylline Synthesis (Zhai Group)

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| [3+2] Cycloaddition | Phosphine Catalyst | - | - | - | Good |

| Cationic Rearrangement | TfOH | - | - | - | High |

Conclusion

The total syntheses of (-)-calyciphylline N and (-)-daphenylline highlight the creativity and power of modern organic synthesis. The strategies employed, featuring key cycloadditions, rearrangements, and stereocontrolled transformations, provide a roadmap for the construction of other complex Daphniphyllum alkaloids. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of this fascinating class of molecules.

References

- 1. The Smith Synthesis of (-)-Calyciphylline N [organic-chemistry.org]

- 2. Total Synthesis of (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of ( ) - Calyciphylline N: Artem Shvartsbart and Amos B. Smith, III | PDF | Unit Processes | Chemical Reactions [scribd.com]

- 7. Total Synthesis of (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Intricate Architecture of Daphniyunnine A: A Detailed 2D NMR Application Note and Protocol

FOR IMMEDIATE RELEASE

Shanghai, China - December 4, 2025 – In the ongoing quest for novel therapeutic agents from natural sources, the intricate molecular structures of plant-derived compounds present a significant analytical challenge. The complete structural elucidation of complex alkaloids is paramount for understanding their biosynthetic pathways and pharmacological activities. This application note provides a comprehensive overview and detailed protocol for utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to determine the structure of Daphniyunnine A, a representative complex alkaloid isolated from the genus Daphniphyllum. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

The structural determination of this compound, a C22 nor-Daphniphyllum alkaloid, was accomplished through a suite of 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[1][2] These techniques, in conjunction with ¹H and ¹³C NMR spectroscopy, provide a powerful toolkit for piecing together the complex carbon skeleton and stereochemistry of such molecules. The structure of this compound was ultimately confirmed by single-crystal X-ray diffraction analysis.[1][3]

Data Presentation

The following tables summarize the key ¹H and ¹³C NMR chemical shift data and the crucial 2D NMR correlations for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). This quantitative data is fundamental for the structural assignment.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 2 | 49.8 | 2.85 (m) | H-3 | C-3, C-4, C-7, C-19 | H-3, H-13a |

| 3 | 35.1 | 1.80 (m), 1.60 (m) | H-2, H-4 | C-2, C-4, C-5, C-21 | H-2, H-4, H-21 |

| 4 | 87.9 | 4.50 (d, 4.0) | H-3 | C-2, C-3, C-5, C-6, C-7 | H-3, H-6, H-21 |

| 5 | 134.5 | - | - | C-3, C-4, C-6, C-7, C-18 | - |

| 6 | 40.5 | 2.10 (m) | H-7 | C-4, C-5, C-7, C-8, C-18 | H-4, H-7, H-21 |

| 7 | 67.4 | 4.15 (br s) | H-6 | C-2, C-5, C-6, C-8 | H-6 |

| 8 | 29.5 | 1.95 (m), 1.75 (m) | H-7, H-9 | C-6, C-7, C-9, C-10 | - |

| 9 | 32.1 | 1.55 (m), 1.35 (m) | H-8, H-10 | C-8, C-10, C-11 | - |

| 10 | 42.3 | 2.05 (m) | H-9, H-11 | C-8, C-9, C-11, C-12, C-17 | H-11 |

| 11 | 24.8 | 1.70 (m), 1.50 (m) | H-10, H-12 | C-9, C-10, C-12, C-13 | H-10, H-12 |

| 12 | 30.2 | 1.65 (m), 1.45 (m) | H-11, H-13 | C-10, C-11, C-13, C-14, C-17 | H-11, H-13a |

| 13 | 45.1 | 2.20 (m, H-13a), 1.25 (m, H-13b) | H-12, H-14 | C-11, C-12, C-14, C-15, C-17 | H-2, H-12, H-14 |

| 14 | 26.8 | 1.85 (m), 1.65 (m) | H-13 | C-12, C-13, C-15, C-16 | H-13a |

| 15 | 36.5 | 2.50 (dd, 12.0, 4.0), 2.30 (m) | H-14, H-16 | C-13, C-14, C-16, C-17 | - |

| 16 | 210.1 | - | - | C-14, C-15, C-17 | - |

| 17 | 55.3 | 3.10 (d, 4.0) | - | C-10, C-12, C-13, C-15, C-16, C-18 | H-18 |

| 18 | 125.8 | 5.80 (s) | - | C-5, C-6, C-17 | H-17 |

| 19 | 66.1 | 3.50 (d, 12.0), 3.30 (d, 12.0) | - | C-2, C-7, C-20 | H-20 |

| 20 | 175.2 | - | - | C-19, C-21, C-22 | - |

| 21 | 21.5 | 1.20 (s) | - | C-3, C-4, C-20, C-22 | H-3, H-4, H-6 |

| 22 | 51.8 | 3.65 (s) | - | C-20 | - |

Note: The chemical shift values (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Coupling constants (J) are given in Hertz (Hz). The data presented is a representative compilation from the literature and may vary slightly depending on the experimental conditions.

Experimental Protocols

A detailed and systematic approach is crucial for the successful acquisition and interpretation of 2D NMR data for complex molecules like this compound.

Sample Preparation

-

Compound Isolation: this compound is isolated from the stems and leaves of Daphniphyllum yunnanense using standard chromatographic techniques.

-

Sample Purity: Ensure the purity of the isolated compound is greater than 95% as determined by HPLC or LC-MS to avoid interference from impurities in the NMR spectra.

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm) if required by the spectrometer, although modern spectrometers can reference to the residual solvent peak.

-

Gently vortex or sonicate the sample to ensure complete dissolution.

-

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for analyzing small sample quantities.

2.1. ¹H NMR Spectroscopy

-

Purpose: To obtain an overview of the proton environment in the molecule.

-

Typical Parameters:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64

-

Spectral width: 12-16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

2.2. ¹³C NMR Spectroscopy

-

Purpose: To identify the number and types of carbon atoms (C, CH, CH₂, CH₃).

-

Typical Parameters:

-

Pulse sequence: zgpg30 or similar with proton decoupling

-

Number of scans: 1024-4096 or more, depending on concentration

-

Spectral width: 220-250 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2.3. 2D NMR Spectroscopy

a) ¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds (vicinal protons).

-

Typical Parameters:

-

Pulse sequence: cosygpqf or similar

-

Number of increments in F1: 256-512

-

Number of scans per increment: 2-8

-

Spectral width in F2 and F1: Same as ¹H NMR

-

b) HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify one-bond correlations between protons and their directly attached carbon atoms.

-

Typical Parameters:

-

Pulse sequence: hsqcedetgpsisp2.3 or similar (phase-edited to distinguish CH/CH₃ from CH₂)

-

Number of increments in F1: 128-256

-

Number of scans per increment: 4-16

-

Spectral width in F2 (¹H): Same as ¹H NMR

-

Spectral width in F1 (¹³C): 160-200 ppm

-

¹JCH coupling constant: Optimized for ~145 Hz

-

c) HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbon atoms. This is crucial for connecting different spin systems and identifying quaternary carbons.

-

Typical Parameters:

-

Pulse sequence: hmbcgpndqf or similar

-

Number of increments in F1: 256-512

-

Number of scans per increment: 8-32

-

Spectral width in F2 (¹H): Same as ¹H NMR

-

Spectral width in F1 (¹³C): 220-250 ppm

-

Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz

-

d) NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Purpose: To identify protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded. This is essential for determining the relative stereochemistry of the molecule.

-

Typical Parameters:

-

Pulse sequence: noesygpph or similar

-

Number of increments in F1: 256-512

-

Number of scans per increment: 8-16

-

Spectral width in F2 and F1: Same as ¹H NMR

-

Mixing time (d8): 500-800 ms (B15284909) (this may need to be optimized)

-

Data Processing and Analysis

-

Fourier Transformation: Process the acquired Free Induction Decays (FIDs) using appropriate window functions (e.g., sine-bell or squared sine-bell) and perform Fourier transformation in both dimensions.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak picking and integration.

-

Peak Picking and Integration: Identify and integrate all cross-peaks in the 2D spectra.

-

Structural Elucidation:

-

COSY: Establish proton-proton connectivity to build molecular fragments.

-

HSQC: Assign protons to their directly attached carbons.

-

HMBC: Connect the fragments established from COSY data through long-range H-C correlations. Pay close attention to correlations involving quaternary carbons.

-

NOESY: Use through-space correlations to determine the relative stereochemistry of chiral centers and the conformation of the molecule.

-

Visualization of the Workflow

The logical progression from data acquisition to the final structure can be visualized as follows:

Caption: Workflow for the 2D NMR-based structure elucidation of this compound.

Logical Relationships in Structure Deduction

The interpretation of 2D NMR spectra involves a logical deductive process where information from different experiments is integrated to build the final molecular structure.

Caption: Logical flow of information from 2D NMR data to the final structure.

By following these detailed protocols and applying a systematic analysis of the multidimensional NMR data, researchers can confidently elucidate the structures of complex natural products like this compound, paving the way for further investigation into their biological properties and potential as future pharmaceuticals.

References

Application Notes and Protocols for the Quantification of Daphniyunnine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a complex polycyclic alkaloid isolated from Daphniphyllum yunnanense. As a member of the Daphniphyllum alkaloids, it is of significant interest to the pharmaceutical and scientific communities due to the diverse biological activities exhibited by this class of compounds. Robust and reliable analytical methods are crucial for the accurate quantification of this compound in various matrices, which is essential for pharmacokinetic studies, formulation development, and quality control.

This document provides a comprehensive overview of a proposed analytical method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As specific validated methods for this compound are not yet published, the following protocols are based on established methodologies for the quantification of similar complex alkaloids in biological and plant matrices.

Analytical Method Summary

A sensitive and selective method utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is proposed for the quantification of this compound. The method involves a liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the hypothetical validation parameters for the proposed UPLC-MS/MS method for the quantification of this compound in human plasma. These values are representative of typical performance for such assays and should be validated experimentally.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 104.5% |

| Precision (RSD%) (at LLOQ, LQC, MQC, HQC) | ≤ 8.7% |

| Matrix Effect | 92.1% - 108.3% |

| Recovery | ≥ 85% |

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Protocols

Sample Preparation: Human Plasma

This protocol describes the extraction of this compound from human plasma using liquid-liquid extraction.

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Methyl tert-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 500 µL of MTBE.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex for 1 minute to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Sample Preparation: Plant Material

This protocol outlines the extraction of this compound from dried and powdered Daphniphyllum yunnanense plant material using solid-phase extraction.

Materials:

-

Dried, powdered plant material

-

Extraction solvent (e.g., methanol (B129727) with 1% formic acid)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE vacuum manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile with 0.1% formic acid)

-

Ultrasonic bath

-

Centrifuge

-

Evaporator

Procedure:

-

Weigh 100 mg of the powdered plant material into a centrifuge tube.

-

Add 1 mL of the extraction solvent.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 rpm for 15 minutes.

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute this compound with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness and reconstitute in 200 µL of the reconstitution solution for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions